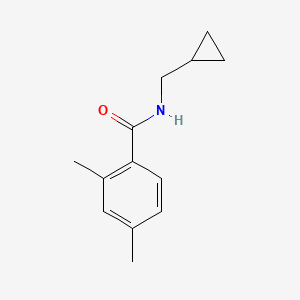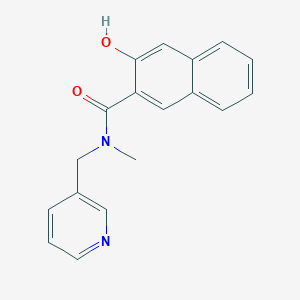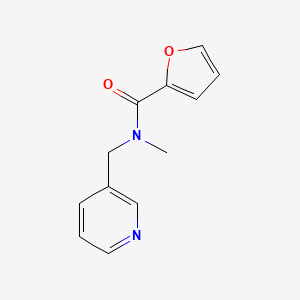![molecular formula C13H19N3O B7511080 [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7511080.png)
[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone, also known as JNJ-40411813, is a chemical compound that has been studied for its potential use in various scientific research applications.
作用機序
The mechanism of action of [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone involves its ability to selectively bind to and block the activity of the α7 nAChR. This receptor is involved in various physiological processes in the brain, including learning and memory, attention, and synaptic plasticity. By blocking the activity of this receptor, [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone may provide researchers with a tool for studying the role of the α7 nAChR in these processes.
Biochemical and Physiological Effects:
[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone has been shown to have various biochemical and physiological effects in animal studies. For example, studies have shown that [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone can improve cognitive performance in rats, suggesting that the compound may have potential as a cognitive enhancer. Additionally, [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone has been shown to reduce inflammation in the brain, indicating that the compound may have potential as an anti-inflammatory agent.
実験室実験の利点と制限
One advantage of using [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone in lab experiments is its selectivity for the α7 nAChR. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, a limitation of using [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone is its potential for off-target effects, as the compound may interact with other receptors or enzymes in the brain.
将来の方向性
There are several future directions for research on [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone. One area of interest is the potential use of the compound as a cognitive enhancer in humans. Additionally, researchers may investigate the potential use of [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone as an anti-inflammatory agent in various neurological disorders. Finally, further studies may be conducted to better understand the mechanism of action of [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone and its potential for off-target effects.
Conclusion:
In conclusion, [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone is a chemical compound that has been studied for its potential use in various scientific research applications. The compound selectively targets and blocks the activity of the α7 nAChR in the brain, and has been shown to have various biochemical and physiological effects in animal studies. While there are advantages and limitations to using [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone in lab experiments, there are several future directions for research on this compound that may lead to new insights into the role of the α7 nAChR in various physiological processes.
合成法
The synthesis of [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone involves several steps, including the reaction of pyridine-2-carbaldehyde with 1-(piperidin-1-yl)methanamine, followed by the addition of dimethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone has been studied for its potential use in various scientific research applications, including as a tool for studying the role of certain receptors in the brain. Specifically, [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone has been shown to selectively target and block the activity of the α7 nicotinic acetylcholine receptor (nAChR) in the brain.
特性
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(2)12-10-11(6-7-14-12)13(17)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKHWZRDODYKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)

![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)
![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)







![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7511087.png)
